molecular formula C14H16BrN3O2 B12231297 8-[(4-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-[(4-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B12231297
M. Wt: 338.20 g/mol
InChI Key: HSPGNOSMIOXGBU-UHFFFAOYSA-N
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Description

8-[(4-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of spirocyclic hydantoins. These compounds are known for their unique structural features and potential pharmacological activities. The compound’s structure includes a spiro junction, which is a point where two rings are connected through a single atom, and a bromophenyl group, which is a phenyl ring substituted with a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can be achieved through a multi-step process. One common method involves the reaction of a suitable hydantoin precursor with a bromophenylmethyl halide under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the hydantoin nitrogen attacks the electrophilic carbon of the bromophenylmethyl halide, forming the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-[(4-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-[(4-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory, anticonvulsant, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-[(4-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit or activate enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic hydantoin with similar structural features but different substituents.

    8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione: A related compound with a methyl group instead of a bromophenyl group.

Uniqueness

8-[(4-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16BrN3O2

Molecular Weight

338.20 g/mol

IUPAC Name

8-[(4-bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C14H16BrN3O2/c15-11-3-1-10(2-4-11)9-18-7-5-14(6-8-18)12(19)16-13(20)17-14/h1-4H,5-9H2,(H2,16,17,19,20)

InChI Key

HSPGNOSMIOXGBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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